propyl 4-(2H-tetrazol-5-yl)benzoate
Description
Properties
CAS No. |
651769-49-2 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
propyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C11H12N4O2/c1-2-7-17-11(16)9-5-3-8(4-6-9)10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H,12,13,14,15) |
InChI Key |
ALRQAYQYDFXSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Classic Azide-Nitrile Cycloaddition
The [3+2] cycloaddition between nitriles and sodium azide represents the most direct route to 5-substituted tetrazoles. For propyl 4-(2H-tetrazol-5-yl)benzoate, this method begins with the synthesis of 4-cyanobenzoic acid, which is esterified with propanol to form propyl 4-cyanobenzoate. Subsequent reaction with sodium azide in dimethylformamide (DMF) at 100–125°C for 12–24 hours affords the tetrazole product. Early protocols achieved moderate yields (50–65%) due to incomplete cyclization and side reactions. For example, unoptimized conditions using ammonium chloride as an additive yielded 58% product after 20 hours.
Catalytic Enhancements
Incorporating Lewis acids like ZnBr₂ or Sc(OTf)₃ significantly accelerates the reaction. El-Remaily et al. demonstrated that ZnBr₂ in water under microwave irradiation reduced reaction times to 10–15 minutes with yields of 80–85%. Similarly, scandium triflate in isopropanol/water mixtures achieved 94% yield for electron-deficient nitriles. These catalysts stabilize the transition state, enhancing regioselectivity toward the 1H-tetrazole tautomer.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized this method by enabling rapid heating and precise temperature control. Kaya and Sen reported a 99% yield for 5-(2-furyl)-1H-tetrazole using Pd/Co nanoparticle-decorated carbon nanotubes under microwave conditions. Applied to propyl 4-cyanobenzoate, analogous protocols could achieve >90% yields in under 30 minutes, representing a 40% reduction in time compared to conventional heating.
Nucleophilic Substitution on Halotetrazole Intermediates
Synthesis of 5-Chloro-1H-tetrazole
An alternative route involves pre-forming the tetrazole ring and functionalizing it via nucleophilic substitution. Patent KR100739439B1 describes the synthesis of 5-chloro-1-phenyltetrazole, which reacts with propyl 4-hydroxybenzoate in DMF using K₂CO₃ as a base. This method produced propyl 4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzoate in 72.6% yield, suggesting adaptability to the target compound by omitting the phenyl group.
Alkoxy Group Introduction
The nucleophilic displacement of chlorine in 5-chloro-1H-tetrazole requires alkoxide intermediates. For instance, reacting 5-chloro-1H-tetrazole with sodium propoxide in ethanol at reflux followed by esterification with 4-bromobenzoic acid could yield the desired product. However, competing elimination reactions often limit yields to 60–70% without optimized stoichiometry.
Esterification of 4-(2H-Tetrazol-5-yl)Benzoic Acid
Acid Chloride Route
This compound can be synthesized via esterification of the corresponding carboxylic acid. 4-(2H-Tetrazol-5-yl)benzoic acid is treated with thionyl chloride to form the acid chloride, which reacts with propanol in dichloromethane. This method, detailed in US5587483A, achieved 85–90% yields for analogous esters.
Coupling Agents
Alternative esterification employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). A study in Journal of American Science (2016) used DCC/DMAP to synthesize propyl 4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzoate in 72.6% yield. While effective, this approach generates stoichiometric waste, necessitating chromatography for purification.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling offers a modular approach. Aryl boronic acids can introduce the tetrazole moiety post-esterification. For example, XPhos Pd G3 catalyzes the coupling of 5-bromo-1H-tetrazole with propyl 4-boronobenzoate, yielding 76% product after hydrogenolysis. This method’s scalability was demonstrated on 6 mmol scales with >50% overall yields.
Hydrogenolysis of Benzyl Protectors
Benzyl-protected intermediates simplify handling. In one protocol, 1-benzyl-5-aryltetrazole undergoes hydrogenolysis over palladium on carbon to deprotect the tetrazole. Applied to propyl 4-(benzyltetrazol-5-yl)benzoate, this method would require careful pH control during workup to prevent tetrazole protonation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| [3+2] Cycloaddition | 50–99 | 10 min–24h | Atom-economic, one-pot | Requires harsh conditions |
| Nucleophilic Substitution | 60–73 | 8–12h | Modular, avoids azide handling | Limited to activated substrates |
| Esterification | 70–90 | 4–6h | High purity, scalable | Requires acid chloride synthesis |
| Suzuki Coupling | 50–76 | 6–8h | Regioselective, versatile | Costly catalysts, multi-step |
Green Chemistry and Recent Advances
Solvent-Free Conditions
Expanded perlite as a catalyst enabled tetrazole synthesis under solvent-free conditions, achieving 96% yields for terephthalonitrile derivatives. Adapting this to propyl 4-cyanobenzoate could minimize waste.
Heterogeneous Catalysis
Silica-supported lanthanum triflate (Ln(OTf)₃-SiO₂) in DMF/MeOH (4:1) provided 88% yield for 5-aryl tetrazoles. Such catalysts are recyclable, reducing costs for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Propyl 4-(2H-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Alkyl Benzoates
Propyl 4-(2H-tetrazol-5-yl)benzoate belongs to the alkyl benzoate family, where alkyl chain length and substituents critically determine physicochemical properties. Key comparisons include:
Key Differences :
- Solubility : The tetrazole group slightly enhances water solubility compared to unsubstituted propyl benzoate but remains less soluble than methyl/ethyl analogs due to the larger hydrophobic propyl chain.
- Reactivity : Unlike inert alkyl benzoates, the tetrazole ring participates in hydrogen bonding and coordination chemistry, enabling applications in metal-organic frameworks (MOFs) or as a ligand .
Substituted Benzoates
Substituents on the benzene ring significantly alter chemical behavior:
| Compound | Substituent | Degree of Conversion* | Reactivity with DPI** |
|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | -N(CH₃)₂ | 85% | Low |
| 2-(Dimethylamino)ethyl methacrylate | -O(CH₂)₂N(CH₃)₂ | 72% | High |
| This compound | -Tetrazole | N/A | Moderate (predicted) |
Degree of conversion in resin polymerization (higher = more reactive) .
*Diphenyliodonium hexafluorophosphate (DPI) enhances reactivity in photoinitiated systems.
Key Findings :
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems than methacrylate derivatives due to electron-donating substituents . The tetrazole group in this compound may offer intermediate reactivity, as tetrazoles are less electron-donating than -N(CH₃)₂ but more polarizable.
- Physical Properties : Substituted benzoates with rigid groups (e.g., tetrazole) improve thermal stability in polymers compared to flexible alkyl chains.
Tetrazole-Containing Compounds
Tetrazole rings are pivotal in medicinal chemistry:
| Compound | Bioactivity | LogP (Predicted) |
|---|---|---|
| Losartan (antihypertensive) | Angiotensin II receptor antagonist | 2.5 |
| This compound | N/A (potential protease inhibition) | 1.8 |
Key Insights :
- Lipophilicity : The propyl ester reduces LogP compared to methyl/ethyl esters, balancing bioavailability and tissue penetration.
- Metabolic Stability : Tetrazole rings resist esterase hydrolysis better than carboxylic acids, prolonging drug half-life .
Biological Activity
Propyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a propyl ester group attached to a benzoate moiety, which is further substituted with a tetrazole ring. The tetrazole ring enhances the compound's bioactivity due to its nitrogen-rich structure, which allows it to interact effectively with various biological targets. This interaction profile is crucial for understanding its pharmacological potential.
Biological Activities
The compound exhibits several notable biological activities:
- Antibacterial Properties : this compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of specific signaling pathways.
- Enzyme Inhibition : The mechanism of action involves the interaction of the tetrazole ring with enzymes and receptors, mimicking carboxylic acid functional groups. This allows it to modulate biological pathways effectively.
The biological activity of this compound can be attributed to its ability to mimic natural substrates in enzymatic reactions. The tetrazole moiety allows it to bind to active sites on enzymes, influencing their activity and leading to downstream effects in cellular processes. For instance, its structural similarity to carboxylic acids facilitates binding to metabolic enzymes, which is essential for its pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced cytotoxic effects in cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents.
- Mechanistic Insights : Research into the mechanism of action highlighted the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2H-tetrazol-5-yl)benzoic acid | Contains a tetrazole ring attached to benzoic acid | Lacks the propyl ester group |
| 1-(2-propyl-2H-tetrazol-5-yl)acetamide | Features a tetrazole ring linked to an acetamide | Different functional group compared to benzoate |
| 4-{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid | Complex biphenyl structure with tetrazole | More complex structure with varied activity |
This compound is distinguished by its propyl ester group, which enhances lipophilicity and bioavailability compared to other tetrazole derivatives. This property makes it particularly valuable in drug development and material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
